3-chloro-4-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
The compound “3-chloro-4-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . In some cases, the final product is developed by the reaction of certain derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .Molecular Structure Analysis
The molecular structure of triazole derivatives can be confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . For instance, the IR absorption spectra of some triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
Triazole compounds are known to exhibit promising neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .Physical and Chemical Properties Analysis
The physical and chemical properties of triazole compounds can vary. Some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .Mechanism of Action
Target of Action
Compounds containing 1,2,4-triazole moieties are known to interact with a variety of biological targets . They often operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of Action
1,2,4-triazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
Imidazole, a similar heterocyclic compound, is known to be highly soluble in water and other polar solvents, suggesting good bioavailability .
Result of Action
The molecular results of triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
Triazole compounds have potential therapeutic importance. They can potentially be developed as neuroprotective and anti-neuroinflammatory agents . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Biochemical Analysis
Biochemical Properties
Compounds containing similar structures, such as 1,2,4-triazoles, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-chloro-4-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine at different dosages in animal models have not been reported. Related compounds have shown varying effects at different dosages .
Metabolic Pathways
Related compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Related compounds have been found to be directed to specific compartments or organelles .
Properties
IUPAC Name |
3-chloro-4-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5O/c1-20-11-18-19-15(20)9-21-6-3-12(4-7-21)10-22-14-2-5-17-8-13(14)16/h2,5,8,11-12H,3-4,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNXIJMJYPMKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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